molecular formula C8H6FNO4 B1588446 Methyl 4-fluoro-3-nitrobenzoate CAS No. 329-59-9

Methyl 4-fluoro-3-nitrobenzoate

Cat. No.: B1588446
CAS No.: 329-59-9
M. Wt: 199.14 g/mol
InChI Key: CNJJSTPBUHAEFH-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-nitrobenzoate is an organic compound with the molecular formula C8H6FNO4. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a fluorine atom and the meta position is substituted with a nitro group. This compound is commonly used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-fluoro-3-nitrobenzoate can be synthesized through a multi-step process starting from commercially available starting materials. One common method involves the nitration of methyl 4-fluorobenzoate using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products. The nitration reaction introduces the nitro group at the meta position relative to the fluorine atom.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-fluoro-3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid, 4-fluoro-3-nitrobenzoic acid, under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

    Reduction: 4-fluoro-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 4-fluoro-3-nitrobenzoic acid.

Scientific Research Applications

Methyl 4-fluoro-3-nitrobenzoate is used in scientific research for several purposes:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as the development of anti-inflammatory or anticancer agents, often involves derivatives of this compound.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of methyl 4-fluoro-3-nitrobenzoate depends on its specific application. In general, the compound can interact with biological targets through its functional groups. For example, the nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release active metabolites. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds or van der Waals interactions.

Comparison with Similar Compounds

    Methyl 4-fluorobenzoate: Lacks the nitro group, making it less reactive in certain chemical transformations.

    Methyl 3-nitrobenzoate: Lacks the fluorine atom, which can affect its binding properties and reactivity.

    4-fluoro-3-nitrobenzoic acid: The free acid form of methyl 4-fluoro-3-nitrobenzoate, which can be used in different chemical reactions.

Uniqueness: this compound is unique due to the presence of both the fluorine and nitro groups, which impart distinct chemical and physical properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the nitro group enhances its reactivity in reduction and substitution reactions. This combination of functional groups makes it a versatile intermediate in organic synthesis and valuable in various research applications.

Properties

IUPAC Name

methyl 4-fluoro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-14-8(11)5-2-3-6(9)7(4-5)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJJSTPBUHAEFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00410923
Record name Methyl 4-fluoro-3-nitrobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329-59-9
Record name Methyl 4-fluoro-3-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-fluoro-3-nitrobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-FLUORO-3-NITRO-BENZOIC ACID METHYL ESTER
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 4-fluoro-3-nitrobenzoic acid (16.0 g, 0.0864 mol) in dry DMF (100 mL) was added with stirring potassium carbonate (59.0 g, 0.43 mol) followed by methyl iodide (24.5 g, 0.173 mol) and the mixture was stirred for 3 h at ambient temperature. The reaction mixture was diluted with ice water (500 mL), extracted with EtOAc (3×100 mL) and the combined organic phases were washed with water (3×100 mL) and saturated brine solution (100 mL). The organic phase was dried (Na2SO4) and the solvent evaporated affording 17.0 g (99%) of 4-fluoro-3-nitro-benzoic acid methyl ester.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
59 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Lithium hydroxide monohydrate (4.5 g, 1 eq) is added in small portions to a solution of 4-fluoro-3-nitrobenzoic acid (20 g, 1 eq) in tetrahydrofuran (100 ml). After stirring for 1 hour at approximately 20° C., dimethylsulphate (10.2 ml) is added dropwise to the yellow precipitate. The reaction mixture is then heated under reflux for 8 hours then concentrated under reduced pressure at 40° C. The residue is diluted in dichloromethane and Na2CO3 saturated water. After decanting and extracting, the combined organic phases are washed with salt water, dried over sodium sulphate and concentrated under reduced pressure at 40° C. The yellow solid obtained is recrystallized from a diethyl ether/petroleum ether mixture in order to produce the expected compound in the form of a light yellow powder (16.7 g, 78% yield). Melting point=59° C.
Name
Lithium hydroxide monohydrate
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step Two
Yield
78%

Synthesis routes and methods III

Procedure details

3-Nitro-4-fluorobenzoic acid (25.6 g, 138 mmol) was dissolved in methanol (300 mL), added thionyl chloride (18.4 mL, 258 mmol) under −78° C. The mixture was stirred at −78° C. for 10 minutes, and then stirred at room temperature overnight. The reaction solution was concentrated in vacuo. The obtained residue was purified by silica-gel column chromatography (hexane/ethyl acetate). The title compound (29.6 g (yield >99%)) was obtained as a white crystal.
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
18.4 mL
Type
reactant
Reaction Step Two
Yield
99%

Synthesis routes and methods IV

Procedure details

Thionyl chloride (191.4 g, 1.61 mol) was added to a solution of 4-fluoro-3-nitrobenzoic acid (150.0 g, 810.81 mmol) in methanol (500 ml) at 0° C. The resulting solution was heated to reflux overnight, concentrated in vacuo, the product was precipitated by the addition of petroleum ether (200 ml), and the solids were collected by filtration to afford methyl 4-fluoro-3-nitrobenzoate as a light yellow solid (150 g, 93%).
Quantity
191.4 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

5.55 g of 4-Fluoro-3-nitro-benzoic acid were dissolved in 50 ml of methanol, 6.4 ml of concentrated sulfuric acid were added and the reaction was heated to reflux for 3 h. The reaction was cooled, poured unto ice and the precipitated product was collected by suction and dried in vacuo. 5.40 g (90%) of 4-fluoro-3-nitro-benzoic acid methyl ester were obtained.
Quantity
5.55 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of methyl 4-fluoro-3-nitrobenzoate in the synthesis of disubstituted benzimidazoles?

A1: this compound serves as the crucial starting material in the "one-pot telescopic" synthesis of disubstituted benzimidazoles described in the research []. It undergoes a series of reactions in a deep eutectic solvent (DES) medium, starting with an SNAr reaction. This is followed by reduction and cyclization steps, ultimately leading to the formation of the desired disubstituted benzimidazole derivatives.

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